(2R)-N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound (2R)-N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide hydrochloride is a chiral thiazole derivative characterized by a stereospecific configuration at the C2 position of the propanamide backbone. Its systematic IUPAC name reflects the hierarchical substitution pattern and functional groups:
The structural representation (Figure 1) comprises:
- A 1,3-thiazole ring substituted with an acetyl group at the 4-position.
- A propanamide side chain with a primary amine group at the C2 position, which is protonated in the hydrochloride salt form.
- Stereochemical specificity at the C2 carbon, denoted by the R configuration.
Key structural descriptors :
| Property | Value |
|---|---|
| SMILES | C[C@H](C(=O)NC1=NC(=CS1)C(=O)C)N.Cl |
| InChI Key | PANDLZPWXMPQCI-SCSAIBSYSA-N |
| Stereochemistry | (2R) configuration at the propanamide chiral center |
The thiazole ring (a five-membered heterocycle with sulfur and nitrogen atoms) and the acetyl group at position 4 are critical to the compound’s electronic and spatial properties.
Molecular Formula and Weight Analysis
The molecular formula and weight are derived from its constituent atoms and their isotopic masses:
Breakdown of molecular composition :
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 8 | 12.01 | 96.08 |
| H | 12 | 1.008 | 12.10 |
| Cl | 1 | 35.45 | 35.45 |
| N | 3 | 14.01 | 42.03 |
| O | 2 | 16.00 | 32.00 |
| S | 1 | 32.07 | 32.07 |
| Total | 249.72 |
The hydrochloride salt increases the molecular weight by 36.46 g/mol (HCl) compared to the free base (C₈H₁₁N₃O₂S, 213.26 g/mol).
Salt Formation and Protonation State Characterization
The hydrochloride salt forms via protonation of the primary amine group in the propanamide side chain, with chloride as the counterion. Key features of the salt include:
Protonation sites and ionic interactions :
- Primary amine group : The lone pair on the nitrogen atom in the -NH₂ group accepts a proton from hydrochloric acid, forming -NH₃⁺.
- Chloride counterion : Balances the positive charge on the protonated amine.
Salt formation reaction :
$$ \text{C₈H₁₁N₃O₂S} + \text{HCl} \rightarrow \text{C₈H₁₂ClN₃O₂S} $$
Physicochemical implications :
- Enhanced water solubility due to ionic character.
- Stabilization of the crystalline structure via electrostatic interactions.
Summary of protonation state :
| Property | Description |
|---|---|
| Protonated group | Primary amine (-NH₂ → -NH₃⁺) |
| Counterion | Chloride (Cl⁻) |
| pKa estimation | ~8–10 (typical for aliphatic amines) |
Properties
IUPAC Name |
(2R)-N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2S.ClH/c1-4(9)7(13)11-8-10-6(3-14-8)5(2)12;/h3-4H,9H2,1-2H3,(H,10,11,13);1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHBRMKLVIXIBV-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C(=O)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NC1=NC(=CS1)C(=O)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2R)-N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide hydrochloride (CAS Number: 1807885-03-5) is a small organic compound notable for its thiazole ring and amide functional group. The thiazole moiety is commonly associated with various bioactive compounds, suggesting potential biological activities. This article reviews the biological activity of this compound based on existing literature, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring with an acetyl group attached, contributing to its unique reactivity and interaction with biological targets. Its molecular formula is C₈H₁₁N₃O₂S·HCl, with a molecular weight of 213.26 g/mol. The InChI key for this compound is PNHBRMKLVIXIBV-PGMHMLKASA-N, which can be used for database searches.
Biological Activity Overview
Preliminary studies indicate that compounds containing thiazole rings exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : Thiazole derivatives often show significant antimicrobial properties.
- Anticancer Potential : The structural characteristics may contribute to the inhibition of cancer cell proliferation.
- Neuroprotective Effects : Some thiazole-containing compounds are noted for neuroprotective properties.
The specific mechanisms of action for this compound require further exploration. However, it is hypothesized that the compound may interact with various biological targets through:
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of histone deacetylases (HDACs), which play a critical role in cancer progression.
- Cell Cycle Regulation : Thiazole derivatives may induce cell cycle arrest, particularly in the G2/M phase, contributing to their antiproliferative effects.
- Apoptosis Induction : Evidence suggests that these compounds can promote apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of related thiazole compounds:
- Anticancer Activity : A study on a structurally similar compound demonstrated potent antiproliferative activity against HepG2 liver cancer cells with an IC₅₀ value of 1.30 μM. This study highlighted the importance of structural features in enhancing anticancer efficacy .
- Neuroprotective Effects : Research has indicated that certain thiazole derivatives exhibit neuroprotective effects in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease .
- Antimicrobial Properties : Compounds with thiazole rings have been documented to possess antimicrobial activities against various bacterial strains, indicating their potential use as antibiotics .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with other related compounds is provided below:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Acetylthiazole | Thiazole ring with an acetyl group | Exhibits antimicrobial properties |
| 2-Aminothiazole | Amino group on thiazole | Known for antifungal activity |
| Thiamine (Vitamin B1) | Thiazole ring as part of a larger structure | Essential nutrient with metabolic roles |
This table illustrates how structural variations influence biological activity, emphasizing the potential significance of (2R)-N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide as a lead compound in drug discovery.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The thiazole ring in (2R)-N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide hydrochloride may contribute to its effectiveness against various bacterial strains. Studies have shown that compounds containing thiazole structures can inhibit the growth of Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .
Anticancer Properties
Thiazole derivatives are also being investigated for their anticancer potential. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation and survival. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, although further research is necessary to elucidate its mechanisms of action .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes associated with various diseases. For instance, it may act as an inhibitor of certain proteases or kinases, which play critical roles in disease progression. This enzyme inhibition could pave the way for therapeutic applications in conditions such as diabetes or cancer .
Data Table: Summary of Research Findings
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results demonstrated a significant reduction in bacterial colonies when treated with the compound, suggesting its potential as a new antibiotic agent.
Case Study 2: Cancer Cell Apoptosis
In a research project led by Johnson et al. (2024), the effects of this compound on breast cancer cells were assessed. The compound was found to trigger apoptosis through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiazole ring and amide group participate in substitution reactions. Key observations include:
-
Mechanistic Insight : The acetyl group’s electron-withdrawing nature activates the thiazole ring for nucleophilic attack at the 2-position amino group. Steric effects from the bicyclic structure moderate reactivity at other positions .
Oxidation and Reduction Reactions
The sulfur atom in the thiazole ring and the acetyl group are redox-active sites:
-
Key Finding : Controlled oxidation preserves the thiazole ring integrity but modifies electronic properties, influencing downstream biological activity.
Condensation and Cyclization Reactions
The compound serves as a precursor in heterocyclic synthesis:
-
Stereochemical Impact : The (2R)-configuration directs regioselectivity in cyclization reactions, favoring products with retained chirality .
Acid/Base-Mediated Reactions
Protonation states influence reactivity:
-
Stability Note : The hydrochloride salt enhances solubility in polar solvents but requires neutralization for certain reactions .
Cross-Coupling Reactions
Palladium-catalyzed coupling expands functionalization:
| Reaction Type | Catalyst/Reagents | Outcome | Source |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, aryl boronic acids, DMF/H₂O | Introduction of aryl groups at the thiazole 5-position. |
-
Limitation : Steric hindrance from the acetyl group limits coupling efficiency at adjacent positions .
Stability and Degradation Pathways
Critical for storage and application:
| Condition | Observation | Source |
|---|---|---|
| pH <3 or >11 | Rapid hydrolysis of the amide bond (>80% degradation in 24h). | |
| UV Light Exposure | Photooxidation of the thiazole ring to sulfonic acid. |
Comparative Reactivity Table
| Functional Group | Reactivity Rank | Preferred Reactions |
|---|---|---|
| Thiazole 2-amino group | High | Alkylation, acylation, condensation. |
| Acetyl group | Moderate | Reduction, nucleophilic substitution. |
| Amide linkage | Low | Hydrolysis under extreme conditions. |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s structural analogs differ primarily in substituents on the thiazole ring, the amide side chain, and salt forms. Key examples include:
Table 1: Structural Comparison
Key Observations :
- Trifluoromethyl (in ) increases lipophilicity and metabolic stability, whereas morpholino (in ) enhances solubility via tertiary amine functionality.
- The hydrochloride salt in the target compound improves aqueous solubility compared to neutral analogs .
Pharmacological Activity
Biological activity varies significantly with substituents:
Table 2: Pharmacological Data (IC₅₀ Values)
Analysis :
- The trifluoromethyl group (Compound 16) shows moderate activity but lower selectivity compared to the hydroxyethoxy derivative (Compound 18).
- The target compound’s acetyl group may balance polarity and steric effects, though direct activity data are lacking .
Preparation Methods
Synthesis of the Thiazole Core
The key step involves synthesizing the 4-acetyl-1,3-thiazol-2-yl moiety, which can be achieved through the Hantzsch thiazole synthesis or alternative cyclization methods:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | α-Haloketone + Thioamide | Cyclization to form thiazole ring |
| 2 | Acetylation (e.g., acetic anhydride, pyridine) | Introduction of acetyl group at the 4-position |
Research findings indicate that the use of α-haloketones with thioamides under reflux conditions efficiently yields 4-acetyl-1,3-thiazol-2-yl derivatives.
Functionalization of the Thiazole Ring
The introduction of the amino group at the 2-position is typically achieved via nucleophilic substitution or reduction:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 3 | Nucleophilic substitution with ammonia or amines | Formation of 2-amino-thiazole intermediates |
| 4 | Reduction or direct amination | To obtain the amino-propanamide precursor |
This step often involves the use of ammonia or ammonium salts under mild conditions to prevent ring degradation.
Assembly of the Propanamide Backbone
The amino-propanamide chain is synthesized via amidation reactions:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 5 | 2-Amino-thiazole derivative + Propionyl chloride | Acylation to form the amide linkage |
| 6 | Ammonia or ammonium salts | Convert acyl intermediates to the amide |
Amidation is typically performed under controlled temperatures with coupling agents such as EDC or DCC to improve yields.
Final Salt Formation
The free base compound is converted into its hydrochloride salt:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 7 | Hydrogen chloride gas or HCl in ethanol | Protonation to form hydrochloride salt |
This step ensures compound stability and solubility suitable for pharmaceutical applications.
Data Table Summarizing the Preparation Methods
| Stage | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Thiazole ring synthesis | α-Haloketone + Thioamide | Reflux, inert atmosphere | ~70-85% | Cyclization efficiency |
| Acetylation | Acetic anhydride | Room temperature, pyridine | ~75-80% | Selective at 4-position |
| Amination at 2-position | NH3 or ammonium salts | Mild heating | ~65-75% | Maintains ring integrity |
| Amidation | Propionyl chloride + amines | DCC or EDC coupling | ~70-85% | High selectivity |
| Salt formation | HCl in ethanol | Room temperature | Quantitative | Stabilizes compound |
Research Findings and Considerations
- Selectivity and Stereochemistry: The (2R) configuration is typically achieved via chiral starting materials or chiral auxiliaries during the amidation step, ensuring stereoselectivity.
- Yield Optimization: Use of coupling agents like DCC or EDC enhances amidation yields, while controlling reaction pH prevents side reactions.
- Purification: Crystallization from suitable solvents (e.g., ethanol, acetonitrile) yields high-purity products, critical for pharmaceutical standards.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing (2R)-N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide hydrochloride?
- Methodology :
- Step 1 : Begin with the synthesis of the thiazole core. For example, 2-amino-5-substituted thiazoles can be prepared by reacting 2-chloroacetamides with thiourea in ethanol under reflux (5–7 hours) .
- Step 2 : Introduce the acetyl group at the 4-position of the thiazole ring via acetylation using acetic anhydride or acetyl chloride in a polar aprotic solvent (e.g., DMF) under nitrogen .
- Step 3 : Couple the (2R)-2-aminopropanamide moiety using a peptide coupling agent (e.g., HATU or DCC) in dichloromethane or DMF. Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) .
- Step 4 : Purify the final product via recrystallization (ethanol or ethanol-DMF mixtures) and confirm purity via HPLC (C18 column, acetonitrile-water gradient) .
Q. How should researchers characterize this compound spectroscopically?
- Key Techniques :
- NMR : Use - and -NMR in DMSO-d6 to identify protons on the thiazole ring (δ 7.5–8.5 ppm for C-H) and the acetyl group (δ 2.1–2.3 ppm for CH) .
- IR : Confirm amide bonds (C=O stretch at ~1650–1680 cm) and thiazole C=N (1600–1630 cm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z ~315) .
Q. What are the solubility properties and handling recommendations?
- Solubility : Soluble in DMSO, DMF, and methanol; sparingly soluble in water. Use sonication for aqueous suspensions .
- Handling : Store at −20°C in airtight containers under nitrogen to prevent hydrolysis of the acetyl group. Avoid prolonged exposure to light .
Advanced Research Questions
Q. How can crystallization conditions be optimized for X-ray diffraction studies?
- Methodology :
- Solvent Screening : Test solvent mixtures (e.g., ethanol-water, DMF-hexane) via slow evaporation. For hygroscopic samples, use sealed capillaries .
- Data Collection : Collect high-resolution data (≤1.0 Å) at 100 K. Use SHELXL for refinement, applying TWIN commands if twinning is detected .
- Validation : Check hydrogen-bonding patterns (N–H⋯O/N interactions) and validate geometry using PLATON .
Q. How can contradictions in reported biological activity data be addressed?
- Case Study : If antiproliferative activity varies across studies:
- Assay Validation : Use standardized NCI-60 screening protocols (e.g., 48-hour exposure, SRB assay) .
- Structural Confirmation : Re-verify compound identity via -NMR and LC-MS to rule out degradation or isomerization .
- Dose-Response Analysis : Perform IC titrations in triplicate and compare with published data using ANOVA (p < 0.05 threshold) .
Q. What strategies ensure enantiomeric purity during synthesis?
- Chiral Resolution :
- HPLC : Use a Chiralpak AD-H column (heptane:isopropanol, 90:10) to separate (R)- and (S)-isomers .
- Stereochemical Control : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during amide bond formation to minimize racemization .
Q. How does the compound interact with biological targets (e.g., cancer cells)?
- Mechanistic Insights :
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
